molecular formula C22H14O4 B1295341 1,4-Bis(phenylglyoxaloyl)benzene CAS No. 3363-97-1

1,4-Bis(phenylglyoxaloyl)benzene

Cat. No. B1295341
CAS RN: 3363-97-1
M. Wt: 342.3 g/mol
InChI Key: FUEGWHHUYNHBNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis-substituted benzene derivatives often involves reactions such as the Knoevenagel condensation, as seen in the synthesis of 1,4-bis-(α-cyano-4-methoxystyryl)benzene and related compounds . Another example is the Sonogashira C—C coupling reaction followed by a reduction process, which was used to synthesize 1,4-bis[β-(p-aminophenyl)ethyl]benzene . These methods could potentially be adapted for the synthesis of 1,4-bis(phenylglyoxaloyl)benzene.

Molecular Structure Analysis

The molecular structure of bis-substituted benzene derivatives is often characterized using techniques such as X-ray diffraction. For instance, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was determined using single-crystal X-ray diffraction, revealing a quasi-planar structure . Similarly, the structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was elucidated, showing a dihedral angle between the planes of the triazole and phenyl rings . These studies provide a foundation for understanding the structural aspects of 1,4-bis(phenylglyoxaloyl)benzene.

Chemical Reactions Analysis

The chemical reactivity of bis-substituted benzene derivatives can be inferred from the reactions they undergo. For example, the complex [PdLCl2] derived from a bis-substituted benzene reacts with alcohols to form a chiral cyclometallated complex . This indicates that bis-substituted benzene compounds can participate in complexation reactions with metals, which could be relevant for 1,4-bis(phenylglyoxaloyl)benzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted benzene derivatives are diverse. Some compounds exhibit photoluminescent properties , while others form liquid crystalline phases . The photophysical measurements of 1,4-bis(phenylethynyl)benzene, for example, show conventional emission behavior in solution . These properties are crucial for applications in materials science and could be relevant to the study of 1,4-bis(phenylglyoxaloyl)benzene.

Scientific Research Applications

  • Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition

    • Methods of Application : The synthesis involves the reaction of cuprous phenylacetylide and p-diiodobenzene in the presence of hexamethylphosphoramide to produce p-bis(phenylethynyl)benzene. This is then oxidized with N-bromosuccinimide in the presence of dimethylsulfoxide to produce 1,4-bis(phenylglyoxaloyl)benzene .
    • Results or Outcomes : The synthesized liquid crystal mixture has properties of Δɛ = 29.0 and Δ n = 0.283 at 25 °C. With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .
  • Preparation of 1,4-bis(phenyl-glyoxaloyl)benzene

    • Methods of Application : The preparation involves the reaction of cuprous phenylacetylide and p-diiodobenzene in the presence of hexamethylphosphoramide to produce p-bis(phenylethynyl)benzene. This is then oxidized with N-bromosuccinimide in the presence of dimethylsulfoxide to produce 1,4-bis(phenylglyoxaloyl)benzene .
    • Results or Outcomes : The method results in a higher yield of 1,4-bis(phenylglyoxaloyl)benzene than previously obtainable .
  • Acid Generation by 1,4-bis(phenylsulfonyloxy)benzene Derivatives
    • Summary of Application : The study of acid generation of disulfonates is interesting as it may allow to generate two molecules of benzenesulfonic acids from one molecule .
    • Methods of Application : This involves the reaction of 1,4-bis(phenylsulfonyloxy)benzene with a suitable reagent to generate the corresponding disulfonates .
    • Results or Outcomes : The reaction could potentially lead to the generation of two molecules of benzenesulfonic acids from one molecule .
  • Synthesis of Polyphenylquinoxaline Resins
    • Summary of Application : 1,4-bis(phenylglyoxaloyl)benzene is utilized as a precursor in the reaction with aromatic tetraamines to produce high temperature resistant polyphenylquinoxaline resins .
    • Methods of Application : The preparation involves the reaction of cuprous phenylacetylide and p-diiodobenzene in the presence of hexamethylphosphoramide to produce p-bis(phenylethynyl)benzene. This is then oxidized with N-bromosuccinimide in the presence of dimethylsulfoxide to produce 1,4-bis(phenylglyoxaloyl)benzene .
    • Results or Outcomes : The method results in a higher yield of 1,4-bis(phenylglyoxaloyl)benzene than previously obtainable .

properties

IUPAC Name

1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEGWHHUYNHBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187315
Record name 1,4-Bis(phenylglyoxaloyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(phenylglyoxaloyl)benzene

CAS RN

3363-97-1
Record name 1,4-Bis(phenylglyoxaloyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971
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Record name 3363-97-1
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Record name 1,4-Bis(phenylglyoxaloyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The benzoinic condensation of terephthalaldehyde (625 g) with benzaldehyde (2000 g) is effected in conditions strictly identical to those of example 1, while using 300 g of potassium cyanide, which represents 50% of the stoichiometrical proportion. The yield of pure bis-benzoin is 1516 g (94%). This product, when oxidized, yields 90% of very pure 1,4-bis (phenylglyoxyloyl) benzene. The tetraketone yield thus averages 85% with respect to the reacted terephthalic aldehyde.
Quantity
625 g
Type
reactant
Reaction Step One
Quantity
2000 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis-benzoin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
W Wrasidlo, JM Augl - Journal of Polymer Science Part A‐1 …, 1969 - Wiley Online Library
Phenyl‐substituted polyquinoxalines of unusually high oxidative‐thermal stability were prepared by one‐step solution condensations of aromatic tetraamines with 1,4‐bis‐(…
Number of citations: 110 onlinelibrary.wiley.com
W Wrasidlo, JM Augl - Journal of Polymer Science Part B …, 1969 - Wiley Online Library
The synthesis of polyquinoxalines has received a considerable amount of attention (1-5). Recently several phenyl-substituted aromatic polyquinoxalines of improved oxidative-thermal …
Number of citations: 36 onlinelibrary.wiley.com
DP Macaione, SE Wentworth… - 1979 - apps.dtic.mil
The development of polyphenylquinoxaline PPQ polymers as high-temperature-resistant materials has been hindered, in part, by the high cost of one resin component, 1, 4-bis …
Number of citations: 2 apps.dtic.mil
W Wrasidlo, JM Augl - Journal of Polymer Science Part B …, 1969 - Wiley Online Library
Partially phenylated polyphenylenes have recently been synthesized by reacting biscyclopentadienones with aromatic diacetylenes (1-3). These polymers are reported (3) to be …
Number of citations: 16 onlinelibrary.wiley.com
S Havens, CC Yu, CS Marvel… - 1980 - apps.dtic.mil
Three approaches were investigated to obtain a general method of synthesis of low-cost bis-benzil monomers for use in quinoxaline resin systems. Reaction of phenylmagnesium …
Number of citations: 2 apps.dtic.mil
ISOF BENZILS - 1980 - Citeseer
Because of their good thermal stability, adhesive properties, du-. rability, moisture resistance, and good processability, phenylquinoxaline polymers are currently some of the most …
Number of citations: 2 citeseerx.ist.psu.edu
W Wrasidlo, JM Augl - Journal of Polymer Science Part B …, 1970 - Wiley Online Library
Reactions of bisbenzils with aromatic tenaamines, leading to phenylated polyquinoxalines, are known (1.2). Recently we synthesized a series of phenylsubstituted polyquinoxalines …
Number of citations: 10 onlinelibrary.wiley.com
S Havens, CC Yu, D Draney… - Journal of Polymer …, 1981 - Wiley Online Library
Methods of synthesis of benzils were considered and some new combinations of old reactions were developed to make these materials more readily available as polymer intermediates…
Number of citations: 14 onlinelibrary.wiley.com
Y Zhu, CT Yen, SA Jenekhe… - Macromolecular rapid …, 2004 - Wiley Online Library
The pyrazinoquinoxaline‐based conjugated polymers poly(2,7‐diphenylpyrazino(2,3‐g)quinoxaline‐3,8‐diyl‐1,4‐phenylene) (PZQP) and poly(2,7‐diphenylpyrazino(2,3‐g)quinoxaline…
Number of citations: 30 onlinelibrary.wiley.com
K Stumpe, H Komber, BI Voit - Macromolecular Chemistry and …, 2006 - Wiley Online Library
Novel hyperbranched polyphenylenes based on both an A 2 + B 3 and an AB 2 + AB approach were synthesised and characterised. Different monomers were prepared and …
Number of citations: 49 onlinelibrary.wiley.com

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